Bienvenue dans la boutique en ligne BenchChem!

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668971-05-9) is a heterocyclic building block with the molecular formula C11H6F3NO3 and a molecular weight of 257.17 g/mol. The compound features a 1,2-oxazole (isoxazole) core bearing a carboxylic acid at the 3-position and a 2-(trifluoromethyl)phenyl substituent at the 5-position.

Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
CAS No. 668971-05-9
Cat. No. B1453557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
CAS668971-05-9
Molecular FormulaC11H6F3NO3
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17)
InChIKeyUNBCGWXIQJQCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668971-05-9): Chemical Class and Procurement Baseline


5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668971-05-9) is a heterocyclic building block with the molecular formula C11H6F3NO3 and a molecular weight of 257.17 g/mol . The compound features a 1,2-oxazole (isoxazole) core bearing a carboxylic acid at the 3-position and a 2-(trifluoromethyl)phenyl substituent at the 5-position. The ortho-CF3 group confers enhanced lipophilicity (computed LogP ≈ 3.06) relative to the non-fluorinated parent scaffold while maintaining an identical topological polar surface area (TPSA) of 63.33 Ų . Isoxazole-3-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, with reported applications spanning xanthine oxidase inhibition, leukotriene biosynthesis inhibition, and antibacterial adjuvant development [1]. Commercially, this compound is available at ≥95% purity levels from multiple vendors, with typical storage conditions requiring sealed, dry environments at 2–8 °C .

Why Generic Substitution of 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid Fails: Positional CF3 Isomer and Scaffold Constraints


Simple in-class substitution of 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid with its positional isomers (meta-CF3: CAS 1188086-34-1; para-CF3: CAS 668970-85-2) or the non-fluorinated parent (5-phenylisoxazole-3-carboxylic acid, CAS 14441-90-8) fails to preserve the compound's distinct physicochemical and steric profile [1]. The ortho-trifluoromethyl group introduces a unique combination of strong electron-withdrawing character and steric bulk adjacent to the isoxazole-phenyl bond, which influences both the torsional angle between the two rings and the acidity/reactivity of the carboxylic acid moiety [2]. Although vendor-supplied computed LogP values appear identical across ortho, meta, and para isomers (3.0586), experimental chromatographic hydrophobicity indices and target-binding interactions are known to diverge substantially for ortho-substituted aryl systems in medicinal chemistry campaigns [2]. Consequently, substituting this compound with a regioisomer without experimental validation of the specific SAR context risks altering amide coupling reactivity, metabolic stability, and protein-ligand binding geometry in downstream applications [3].

Quantitative Differentiation Evidence for 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668971-05-9) Against In-Class Analogs


Lipophilicity Enhancement: LogP Comparison of Ortho-CF3 Isoxazole vs. Non-Fluorinated Parent Scaffold

The incorporation of the ortho-trifluoromethyl group elevates the computed partition coefficient (LogP) of 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid to approximately 3.06, compared to the non-fluorinated 5-phenylisoxazole-3-carboxylic acid which displays a LogP ranging from 2.04 to 2.76 across multiple databases . This ΔLogP of +0.3 to +1.0 log units indicates a 2- to 10-fold increase in lipophilicity, a parameter directly correlated with membrane permeability and passive absorption in cell-based assays [1]. Critically, the TPSA remains identical at 63.33 Ų, meaning the lipophilicity gain occurs without sacrificing polar surface area-dependent solubility characteristics .

Lipophilicity Drug-likeness Physicochemical profiling

Trifluoromethyl Impact on Bioactivity: 8-Fold Potency Gain Demonstrated in Isoxazole Anticancer Analogs

A 2024 structure-activity relationship study on isoxazole-based molecules demonstrated that introduction of a trifluoromethyl group at the 4-position of the isoxazole ring increased anticancer potency approximately 8-fold against MCF-7 breast cancer cells. The CF3-bearing analog 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) exhibited an IC50 of 2.63 μM, compared to 19.72 μM for the non-fluorinated analog 14, establishing a quantitative benchmark for CF3-driven potency enhancement in the isoxazole scaffold [1]. Although this study examined 4-CF3-isoxazoles rather than 5-(ortho-CF3-phenyl)-isoxazole-3-carboxylic acids, the demonstrated 7.5-fold potency differential attributable solely to –CF3 introduction provides class-level evidence supporting the critical role of fluorination in isoxazole bioactivity [1].

Anticancer activity Structure-activity relationship CF3 pharmacophore

Xanthine Oxidase Inhibitor Scaffold: 5-Phenylisoxazole-3-carboxylic Acid Class Demonstrates Submicromolar Potency

The 5-phenylisoxazole-3-carboxylic acid scaffold, of which CAS 668971-05-9 is an ortho-CF3-substituted derivative, has been validated as a potent non-purine xanthine oxidase (XO) inhibitor pharmacophore. A foundational study by Wang et al. (2010) reported that 5-phenylisoxazole-3-carboxylic acid derivatives (compounds 5a–e, 11a–e) achieved XO inhibitory potency in the micromolar to submicromolar range, with the 3-cyanophenyl variant emerging as the most potent substitution pattern [1]. The presence of a carboxylic acid at the isoxazole 3-position is a critical pharmacophoric element for XO binding, while the aryl substituent at the 5-position modulates potency through electronic and steric effects [1]. The ortho-CF3 substituent on CAS 668971-05-9 provides a distinct electronic environment at the 5-aryl position that differentiates it from the published lead compounds [2].

Xanthine oxidase Hyperuricemia Non-purine inhibitors

Synthetic Tractability: Ortho-CF3 Substituent Reactivity Profile for Amide and Ester Derivatization

The carboxylic acid at the isoxazole 3-position serves as a versatile synthetic handle for amide coupling and esterification reactions, enabling rapid diversification into compound libraries. The ortho-CF3 substituent on the adjacent 5-phenyl ring introduces a distinctive steric and electronic environment that influences the reactivity of the carboxylic acid group. Electron-withdrawing ortho substituents are known to increase the acidity of benzoic acid analogs (Hammett σₘ = 0.43 for CF3), which can enhance the electrophilicity of the carbonyl carbon in coupling reactions [1]. The compound's H-bond donor count of 1 and acceptor count of 3, combined with only 2 rotatable bonds, further indicate a relatively rigid and synthetically predictable scaffold amenable to parallel synthesis workflows [2].

Amidation Building block Synthetic chemistry

FLAP Inhibitor Pharmacophore: 4,5-Diarylisoxazole-3-carboxylic Acid Class Demonstrates Submicromolar Leukotriene Biosynthesis Inhibition

The isoxazole-3-carboxylic acid scaffold has been identified as a novel chemotype for leukotriene biosynthesis inhibition targeting the 5-lipoxygenase-activating protein (FLAP). A 2016 study by Banoglu et al. reported that specific 4,5-diarylisoxazole-3-carboxylic acid derivatives inhibited cellular 5-lipoxygenase product synthesis with IC50 values as low as 0.24 μM, with selectivity over direct 5-LO enzyme inhibition (IC50 = 8 μM), confirming a FLAP-targeted mechanism [1]. The carboxylic acid at the isoxazole 3-position was found to be essential for FLAP binding. While CAS 668971-05-9 is a 5-monoaryl rather than a 4,5-diaryl isoxazole-3-carboxylic acid, the core pharmacophoric elements (isoxazole ring, 3-carboxylic acid, 5-aryl with electron-withdrawing substitution) are shared, supporting its evaluation as a FLAP-targeted probe [1].

Leukotriene biosynthesis FLAP inhibitor Anti-inflammatory

Procurement Application Scenarios for 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668971-05-9)


Non-Purine Xanthine Oxidase Inhibitor Lead Optimization

Based on the validated XO inhibitory activity of the 5-phenylisoxazole-3-carboxylic acid scaffold [1], researchers synthesizing focused libraries for structure-activity relationship (SAR) exploration of non-purine XO inhibitors should prioritize CAS 668971-05-9 as a key building block. The ortho-CF3 substituent introduces a distinct electronic perturbation at the 5-aryl position that is absent in the previously published meta-cyano and para-nitro lead series [1]. This substitution pattern enables the exploration of electron-withdrawing effects on XO binding without introducing hydrogen-bond-capable substituents (e.g., -CN, -NO2) that may alter binding modality. The compound's carboxylic acid functionality allows direct incorporation into amide-linked derivative libraries, while its enhanced lipophilicity (LogP ≈ 3.06) may improve membrane permeability relative to the parent scaffold [2].

FLAP-Targeted Leukotriene Biosynthesis Probe Development

The isoxazole-3-carboxylic acid chemotype has demonstrated potent and selective FLAP inhibition (cellular IC50 = 0.24 μM for lead diaryl derivatives) [3]. CAS 668971-05-9 serves as a mono-aryl building block that can be further elaborated at the 4-position of the isoxazole ring (via halogenation followed by cross-coupling) to generate 4,5-diaryl analogs for FLAP inhibitor SAR studies. The ortho-CF3 substituent on the 5-phenyl ring provides a metabolically stable, electron-withdrawing group that may mimic the effects of the 4-chloro or 4-fluoro substituents present in the published FLAP inhibitor leads [3]. The carboxylic acid is essential for FLAP binding, making this building block directly suitable for generating screening compounds without additional protection/deprotection steps.

Physicochemical Property-Driven Fragment and Lead Generation Campaigns

With a molecular weight of 257.17 Da, TPSA of 63.33 Ų, only 2 rotatable bonds, and a computed LogP of 3.06, CAS 668971-05-9 occupies a favorable position within drug-like chemical space as defined by Lipinski and Veber guidelines [2]. The compound's relatively rigid structure (2 rotatable bonds) and balanced polarity (1 H-bond donor, 3 H-bond acceptors at the core scaffold level) make it an attractive fragment or scaffold for lead generation programs that prioritize ligand efficiency metrics. The ortho-CF3 group provides a 2- to 10-fold lipophilicity increase over the non-fluorinated parent scaffold without inflating molecular weight or TPSA, offering a favorable ligand lipophilicity efficiency (LLE) starting point for hit-to-lead optimization [2].

Ortho-Substituted Aryl Isoxazole Synthetic Methodology Development

The steric and electronic properties of the ortho-trifluoromethyl group make CAS 668971-05-9 a valuable substrate for developing and benchmarking synthetic methodologies. The electron-withdrawing CF3 group activates the adjacent phenyl ring toward nucleophilic aromatic substitution while the steric bulk at the ortho position can influence regioselectivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the phenyl ring). Additionally, the carboxylic acid can be converted to the acid chloride, activated ester, or Weinreb amide for further derivatization. The compound's commercial availability at ≥95% purity from multiple vendors ensures reproducible starting material quality for methodology studies.

Quote Request

Request a Quote for 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.